Daunomycin 3-oxime hydrochloride
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Overview
Description
NSC143491, also known as daunomycin 3-oxime hydrochloride, is a derivative of daunorubicin. It belongs to the anthracycline family of compounds, which are known for their role as topoisomerase II inhibitors. These compounds are widely used in cancer treatment due to their ability to interfere with the replication of DNA in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC143491 involves the modification of daunorubicin. The process typically includes the oximation of daunorubicin to form daunomycin 3-oxime, followed by the conversion to its hydrochloride salt. The reaction conditions often involve the use of oxime-forming reagents under controlled pH and temperature conditions .
Industrial Production Methods: Industrial production of NSC143491 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: NSC143491 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other anthracycline derivatives.
Substitution: NSC143491 can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.
Major Products: The major products formed from these reactions are various derivatives of NSC143491, each with potential therapeutic applications .
Scientific Research Applications
NSC143491 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of topoisomerase II inhibition and DNA interaction.
Biology: The compound is studied for its effects on cellular processes and gene expression.
Medicine: NSC143491 is investigated for its potential in cancer therapy, particularly in overcoming drug resistance.
Mechanism of Action
NSC143491 exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication. By stabilizing the DNA-topoisomerase II complex, it prevents the re-ligation of DNA strands, leading to breaks in the DNA and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Daunorubicin (NSC82151): The parent compound of NSC143491, also a topoisomerase II inhibitor.
Doxorubicin: Another anthracycline with similar mechanisms but different pharmacokinetic properties.
Epirubicin: A derivative of doxorubicin with a slightly altered chemical structure, leading to different therapeutic profiles.
Uniqueness: NSC143491 is unique due to its specific oxime modification, which can alter its interaction with DNA and topoisomerase II, potentially leading to different therapeutic outcomes and reduced side effects compared to its parent compound .
Properties
Molecular Formula |
C27H30N2O10 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(N-hydroxy-C-methylcarbonimidoyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H30N2O10/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3 |
InChI Key |
HUDHPOXZMUHYAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NO)C)O)N)O |
Origin of Product |
United States |
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